[1-(Bromomethyl)propyl]benzene
Overview
Description
[1-(Bromomethyl)propyl]benzene is an organic compound with the molecular formula C10H13Br It consists of a benzene ring substituted with a bromomethyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)propyl]benzene typically involves the bromination of 1-propylbenzene. This can be achieved through the following steps:
Friedel-Crafts Alkylation: Propylbenzene is synthesized by the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
[1-(Bromomethyl)propyl]benzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)propyl]benzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring.
1-Bromo-2-phenylethane: Contains a bromine atom attached to a two-carbon chain linked to a benzene ring.
1-Bromo-3-phenylpropane: Features a bromine atom attached to a three-carbon chain linked to a benzene ring.
Uniqueness: [1-(Bromomethyl)propyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a bromomethyl group and a propyl group on the benzene ring allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
1-bromobutan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEESSKCTGAJPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341913 | |
Record name | [1-(Bromomethyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34599-51-4 | |
Record name | [1-(Bromomethyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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